molecular formula C11H14O4 B8789070 2-DIMETHOXYETHOXYBENZALDEHYDE CAS No. 74401-08-4

2-DIMETHOXYETHOXYBENZALDEHYDE

Cat. No.: B8789070
CAS No.: 74401-08-4
M. Wt: 210.23 g/mol
InChI Key: LAGNMMFIIZYAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-DIMETHOXYETHOXYBENZALDEHYDE: is an organic compound with the molecular formula C₁₁H₁₄O₄ . It is a benzaldehyde derivative where the benzene ring is substituted with a 2-(2,2-dimethoxyethoxy) group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-dimethoxyethoxy)benzaldehyde typically involves the reaction of salicylaldehyde with 2,2-dimethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 2-(2,2-dimethoxyethoxy)benzaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-DIMETHOXYETHOXYBENZALDEHYDE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly used.

Major Products Formed:

Scientific Research Applications

2-DIMETHOXYETHOXYBENZALDEHYDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-dimethoxyethoxy)benzaldehyde involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes, leading to the formation of different products. The aldehyde group is particularly reactive, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

  • 2,4-Dimethoxybenzaldehyde
  • 2,5-Dimethoxybenzaldehyde
  • 3,4-Dimethoxybenzaldehyde

Comparison: 2-DIMETHOXYETHOXYBENZALDEHYDE is unique due to the presence of the 2-(2,2-dimethoxyethoxy) group, which imparts different chemical properties compared to other dimethoxybenzaldehydes. This substitution can affect the compound’s reactivity, solubility, and overall chemical behavior .

Properties

CAS No.

74401-08-4

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(2,2-dimethoxyethoxy)benzaldehyde

InChI

InChI=1S/C11H14O4/c1-13-11(14-2)8-15-10-6-4-3-5-9(10)7-12/h3-7,11H,8H2,1-2H3

InChI Key

LAGNMMFIIZYAAU-UHFFFAOYSA-N

Canonical SMILES

COC(COC1=CC=CC=C1C=O)OC

Origin of Product

United States

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